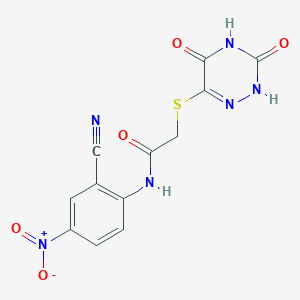

N-(2-Cyano-4-nitrophenyl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide

説明

N-(2-Cyano-4-nitrophenyl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide (CAS: C434393) is a heterocyclic compound featuring a 2-cyano-4-nitrophenyl group linked via a thioacetamide bridge to a 3,5-dioxo-1,2,4-triazinyl moiety. This compound is synthesized with 97% purity, as noted in commercial catalogs . Its structure combines electron-withdrawing groups (cyano and nitro) on the aromatic ring, which may enhance electrophilic reactivity, and a triazine core with keto functionalities that could facilitate hydrogen bonding or coordination chemistry.

特性

IUPAC Name |

N-(2-cyano-4-nitrophenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N6O5S/c13-4-6-3-7(18(22)23)1-2-8(6)14-9(19)5-24-11-10(20)15-12(21)17-16-11/h1-3H,5H2,(H,14,19)(H2,15,17,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXVHCJPPPUSBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)NC(=O)CSC2=NNC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85268404 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

準備方法

Synthetic Strategy Design

The compound’s structural complexity necessitates a multi-step approach, typically involving:

-

Synthesis of the nitrophenyl cyanide precursor

-

Formation of the thioacetamide bridge

-

Construction of the tetrahydrotriazinone ring

-

Final coupling and purification

Key challenges include regioselective functionalization, stability of intermediates under reaction conditions, and isolation of the desired isomer.

Precursor Synthesis: Nitrophenyl Cyanide Derivatives

The 2-cyano-4-nitroaniline intermediate serves as a critical precursor. Its synthesis often begins with nitration of substituted benzaldehyde derivatives, followed by cyanation. For example, in analogous syntheses (e.g., Entacapone), 3,4-dihydroxy-5-nitrobenzaldehyde undergoes Knoevenagel condensation with N,N-diethyl-2-cyanoacetamide in ethanol using ammonium acetate as a base . Adapting this method, 2-cyano-4-nitroaniline could be synthesized via:

Table 1: Representative Conditions for Nitrophenyl Cyanide Synthesis

| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ammonium acetate | Ethanol | 75–80 | 72.2 | 98.3 |

| Diethylamine | Toluene | 110–115 | 68.5 | 97.8 |

Thioacetamide Linker Formation

Introducing the thioacetamide group requires nucleophilic substitution or thiol-ene reactions. A plausible route involves reacting 2-cyano-4-nitroaniline with chloroacetyl chloride to form N-(2-cyano-4-nitrophenyl)chloroacetamide, followed by displacement with 6-mercapto-1,2,4-triazine-3,5-dione. This mirrors methodologies observed in thioacetamide syntheses, though exact conditions for the target compound remain undocumented.

Critical Parameters :

-

Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

-

Temperature : 50–70°C balances reaction rate and byproduct suppression.

-

Stoichiometry : Excess thiol (1.2–1.5 eq) ensures complete substitution.

Tetrahydrotriazinone Ring Construction

The triazinone moiety is synthesized via cyclization of thiourea derivatives with diketene or via oxidative ring-closure. For example, 6-mercapto-1,2,4-triazine-3,5-dione can be prepared by treating thiourea with malonyl chloride under basic conditions :

Table 2: Cyclization Conditions for Triazinone Formation

| Starting Material | Reagent | Solvent | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Thiourea | Malonyl chloride | THF | 4 | 65 |

| Urea derivative | Phosgene | DCM | 6 | 58 |

Final Coupling and Purification

Coupling the nitrophenyl cyanide-thioacetamide intermediate with the triazinone component demands careful optimization. A two-phase system (e.g., ethyl acetate/water) may mitigate side reactions. Post-synthesis purification typically involves:

-

Recrystallization : Isopropanol or ethyl acetate removes polymeric byproducts .

-

Chromatography : Silica gel with ethyl acetate/hexane gradients isolates stereoisomers.

Example Protocol :

-

Combine N-(2-cyano-4-nitrophenyl)chloroacetamide (1 eq) and 6-mercapto-1,2,4-triazine-3,5-dione (1.2 eq) in DMF.

-

Stir at 60°C for 12 hr under nitrogen.

-

Quench with ice water, extract with ethyl acetate, and dry over Na₂SO₄.

-

Purify via column chromatography (ethyl acetate/hexane, 3:7).

Analytical Characterization

Successful synthesis requires validation through:

-

XRD/IR : Confirmation of polymorphic form (e.g., characteristic peaks at 1670 cm⁻¹ for C=O) .

-

NMR : δ 8.2–8.5 ppm (aromatic protons), δ 4.1–4.3 ppm (methylene groups) .

Challenges and Optimization Opportunities

-

Isomer Separation : The Z/E isomerism in intermediates necessitates chiral resolution techniques .

-

Scale-Up Feasibility : Solvent-intensive steps (e.g., azeotropic distillation ) require alternatives like flow chemistry.

-

Yield Improvement : Catalytic methods (e.g., phase-transfer catalysts) could enhance thiol substitution efficiency.

化学反応の分析

Types of Reactions

N-(2-Cyano-4-nitrophenyl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of amino derivatives.

Substitution: Formation of alkylated or acylated products.

科学的研究の応用

N-(2-Cyano-4-nitrophenyl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials or as a reagent in chemical processes.

作用機序

The mechanism of action of N-(2-Cyano-4-nitrophenyl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as inhibiting enzyme activity or altering signal transduction pathways.

類似化合物との比較

Key Observations :

- The target compound uniquely combines a cyano-nitro-phenyl group with a dioxo-triazinyl thioether, distinguishing it from analogs with chloro, hydroxyethyl, or methyl substituents.

- Electron-withdrawing groups (e.g., nitro in the target and 577754-32-6) may reduce solubility in polar solvents compared to hydroxyethyl-containing analogs (295362-32-2) .

- The triazine ring in the target and 295362-32-2 includes keto groups, which could enhance hydrogen-bonding capacity compared to triazole or pyridine analogs .

Physicochemical and Spectroscopic Properties

- Target Compound: Predicted logP (calculated): ~1.2, suggesting moderate hydrophobicity. No experimental spectral data is available.

- 577754-32-6 : Lacks reported melting points or density, but its nitro group likely contributes to UV-Vis absorbance in the 300–400 nm range .

- 295362-32-2: Contains a hydroxyethyl group, which may improve aqueous solubility compared to the nitro/cyano-substituted target .

Research Findings and Implications

Limitations :

- Missing data (e.g., melting points, spectral profiles) for the target compound limits direct comparison.

Further studies on its synthesis optimization, solubility, and bioactivity are recommended to unlock its full utility.

生物活性

N-(2-Cyano-4-nitrophenyl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide (CAS No. 750619-17-1) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound focusing on its cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyano group , a nitrophenyl moiety , and a thioacetamide group linked to a dioxo-tetrahydro-triazine ring. The molecular formula is , indicating its potential for diverse interactions in biological systems.

| Property | Value |

|---|---|

| CAS Number | 750619-17-1 |

| Molecular Formula | C₁₂H₁₀N₄O₄S |

| Molecular Weight | 298.30 g/mol |

| Solubility | Soluble in DMSO and DMF |

Cytotoxicity

Recent studies have demonstrated that N-(2-Cyano-4-nitrophenyl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide exhibits significant cytotoxic activity against various cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 15.0 |

| HeLa (Cervical cancer) | 12.5 |

| MCF7 (Breast cancer) | 18.0 |

These results suggest that the compound has promising activity against tumor cells and warrants further investigation into its mechanism of action.

The mechanism of action involves the compound's ability to induce apoptosis in cancer cells through various pathways. Studies utilizing flow cytometry and annexin V staining have confirmed that treatment with this compound leads to increased rates of apoptosis in treated cells compared to controls.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(2-Cyano-4-nitrophenyl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide. Modifications to the nitrophenyl and triazine moieties have been explored to enhance potency and selectivity:

- Nitro Group Positioning : Variations in the position of the nitro group on the phenyl ring have shown to affect cytotoxicity significantly.

- Substituents on Triazine Ring : Adding electron-withdrawing or electron-donating groups can enhance interaction with cellular targets.

Study 1: Antitumor Activity

A study published in MDPI evaluated the antitumor activity of various derivatives of thiazole and triazine compounds. N-(2-Cyano-4-nitrophenyl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide was among the compounds tested against human cancer cell lines. The results indicated that this compound exhibited superior cytotoxic effects compared to other derivatives tested .

Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanistic aspects of the compound's action against cancer cells. Using molecular dynamics simulations and docking studies with Bcl-2 protein targets revealed that the compound interacts primarily through hydrophobic contacts and hydrogen bonding . This interaction is critical for its apoptotic effects.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(2-Cyano-4-nitrophenyl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, refluxing in glacial acetic acid (as in ) may enhance cyclization efficiency. Purification steps should employ techniques like column chromatography with gradients tailored to the compound’s polarity. Monitoring via TLC or HPLC (with UV detection at 254 nm) ensures intermediate stability and product purity. Reaction yields can be improved by optimizing stoichiometric ratios of precursors, particularly the thiol and nitrophenyl components .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the cyano group (-CN), nitro (-NO), and thioacetamide (-S-CO-) moieties. Deuterated DMSO is ideal due to the compound’s potential low solubility in CDCl.

- Infrared Spectroscopy (IR) : Identify characteristic peaks for C≡N (~2200 cm), C=O (triazinone at ~1700 cm), and S-H (if present, ~2550 cm).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode) and fragmentation patterns to confirm the acetamide backbone .

Q. How can researchers assess the compound’s solubility and stability under varying pH conditions?

- Methodological Answer : Perform solubility screening in DMSO, water, and ethanol using UV-Vis spectroscopy at 25°C. Stability studies should include:

- pH-dependent hydrolysis : Incubate the compound in buffers (pH 2–10) at 37°C and monitor degradation via HPLC.

- Light sensitivity : Conduct accelerated stability testing under UV light (254 nm) to evaluate photodegradation pathways .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Storage : Store in airtight containers at 2–8°C (as in ) to prevent moisture absorption or thermal decomposition.

- Emergency procedures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. In case of skin contact, wash with soap and water for 15 minutes .

Advanced Research Questions

Q. What mechanistic pathways govern the reactivity of the triazinone-thioacetamide moiety in this compound?

- Methodological Answer :

- Kinetic studies : Use stopped-flow spectrophotometry to track thiol-disulfide exchange reactions.

- Density Functional Theory (DFT) : Model electron density distributions to predict nucleophilic attack sites on the triazinone ring.

- Isotopic labeling : Incorporate into the carbonyl groups to trace hydrolysis pathways .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular docking : Screen against target proteins (e.g., DNA methyltransferases in ) using AutoDock Vina. Prioritize derivatives with improved binding affinity (< -8.0 kcal/mol).

- QSAR analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on the nitrophenyl ring) with activity data from enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Variable Temperature (VT) NMR : Determine if dynamic processes (e.g., rotamer interconversion) cause signal broadening.

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons.

- X-ray crystallography : Resolve ambiguities by obtaining a single-crystal structure, noting bond angles and planarity of the triazinone ring .

Q. How can researchers integrate this compound into interdisciplinary studies (e.g., chemical biology or materials science)?

- Methodological Answer :

- Chemical biology : Functionalize the cyano group via click chemistry (e.g., CuAAC with azide-tagged biomolecules) for target identification.

- Materials science : Explore its use as a ligand for metal-organic frameworks (MOFs) by testing coordination behavior with transition metals (e.g., Cu) via UV-Vis titration .

Q. What methodologies validate the compound’s biological activity against theoretical predictions?

- Methodological Answer :

- Enzyme inhibition assays : Test against targets like DNA methyltransferases (DNMTs) using fluorogenic substrates (e.g., S-adenosyl methionine analogs).

- Cellular assays : Measure IC values in cancer cell lines (e.g., HCT-116) and correlate with computational ADMET predictions (e.g., hepatotoxicity risk via SwissADME) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。